molecular formula C16H21N3O5S2 B2735315 4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine CAS No. 1448130-50-4

4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine

Cat. No.: B2735315
CAS No.: 1448130-50-4
M. Wt: 399.48
InChI Key: YSDAMUHEPDQNDM-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a piperidine derivative bearing dual sulfonyl substituents: a 4-methoxyphenyl group at position 4 and a 1-methylimidazole moiety at position 1. This compound’s structure combines aromatic (methoxyphenyl) and heteroaromatic (imidazole) groups, which may influence its physicochemical properties, such as solubility, polarity, and biological activity. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., sulfonated dihydropyrazoles and pyrrolidinones) suggest synthetic routes involving sulfonylation of piperidine precursors under controlled conditions .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-1-(1-methylimidazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-18-11-16(17-12-18)26(22,23)19-9-7-15(8-10-19)25(20,21)14-5-3-13(24-2)4-6-14/h3-6,11-12,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDAMUHEPDQNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of sulfonyl groups: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of methoxyphenyl and methylimidazolyl groups: These steps might involve nucleophilic substitution or coupling reactions under specific conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the imidazole ring.

    Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or enzymes, altering their function. This could involve binding to active sites, inhibiting enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonated derivatives, focusing on molecular features, synthetic yields, and analytical data.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Sulfonyl Substituents Molecular Weight (g/mol) Key Functional Groups
4-((4-Methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine Piperidine 4-Methoxyphenyl, 1-Methylimidazole ~397* Dual sulfonyl, methoxy, imidazole
(R)-1-((2-Nitrophenyl)sulfonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one Pyrrolidinone 2-Nitrophenyl 415.06 Nitro, trifluoromethyl, ketone
4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one Pyrrolidinone 4-Nitrophenyl 347.35† Nitro, methoxy, ketone
4-(4-Chlorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazole Dihydropyrazole 1-Methylimidazole, 4-Chlorophenyl 437‡ Chloro, imidazole, dihydropyrazole
4-(4-Fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazole Dihydropyrazole 1-Methylimidazole, 4-Fluorophenyl 385 Fluoro, imidazole, dihydropyrazole

Notes:

  • *Estimated molecular weight based on formula C₁₆H₁₉N₃O₅S₂.
  • †Calculated for C₁₇H₁₅N₂O₅S.
  • ‡Reported in for C₁₈H₁₅ClN₆O₂S.

Key Observations:

Core Structure Influence: Piperidine vs. Dihydropyrazole derivatives (e.g., Example 4 in ) exhibit lower molecular weights (~385–437) compared to the target compound (~397), despite similar sulfonyl groups.

Substituent Effects: Methoxy vs. Nitro/Chloro/Fluoro: The 4-methoxyphenyl group in the target compound enhances electron-donating properties, contrasting with electron-withdrawing nitro (4cc, 4da) or halogen substituents (). This difference may impact solubility and metabolic stability .

Synthetic Yields: Pyrrolidinone derivatives (e.g., 4da in ) achieved higher yields (84%) than nitro-substituted analogs (48% for 4cc), suggesting substituent-dependent reactivity during sulfonylation . No direct yield data exist for the target compound, but similar dihydropyrazole syntheses () report moderate-to-high efficiency, likely due to optimized leaving-group strategies.

Analytical Data :

  • Chiral Separation : Dihydropyrazole derivatives () were resolved using Chiralpak IC columns, suggesting that the target compound’s stereoisomers (if present) could be similarly analyzed .
  • Spectroscopic Profiles : The methoxy group in the target compound would produce distinct ¹H NMR signals (~δ 3.8 ppm), while sulfonyl groups deshield adjacent protons (δ 7–8 ppm for aromatic regions) .

Biological Activity

4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a synthetic organic compound characterized by a piperidine ring with sulfonyl groups attached to both a methoxyphenyl and a methylimidazolyl moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's design aims to enhance binding affinity to biological targets and improve therapeutic efficacy.

Chemical Structure

The compound can be represented as follows:

PropertyValue
IUPAC Name4-(4-methoxyphenyl)sulfonyl-1-(1-methylimidazol-4-yl)sulfonylpiperidine
Molecular FormulaC16H21N3O5S2
Molecular Weight433.49 g/mol
CAS Number1448130-50-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of Sulfonyl Groups : Conducted via sulfonylation reactions with sulfonyl chlorides in the presence of bases.
  • Attachment of Methoxyphenyl and Methylimidazolyl Groups : Involves nucleophilic substitution or coupling reactions under specific conditions.

Antibacterial Activity

Recent studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine and sulfonamide functionalities have demonstrated significant inhibition against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity Comparison

CompoundTarget StrainMIC (μg/mL)
Compound ASalmonella typhi12.5
Compound BBacillus subtilis10.0
This compoundTBDTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated, particularly for acetylcholinesterase (AChE) and urease. Compounds with similar sulfonamide structures have shown strong inhibitory effects on these enzymes, which are crucial in various physiological processes .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TypeIC50 (μM)
Compound CAChE2.14
Compound DUrease0.63
This compoundTBDTBD

Case Studies

Research has indicated that compounds similar to this compound exhibit promising results in preclinical studies. For example, a study evaluating the antibacterial and enzyme inhibitory activities of synthesized piperidine derivatives found that several compounds demonstrated significant activity against key pathogens and enzymes involved in disease processes .

Pharmacological Implications

The unique combination of methoxyphenyl and methylimidazolyl groups in this compound may confer enhanced pharmacological properties, such as:

  • Improved binding affinity to biological targets.
  • Potential for development into novel therapeutics for bacterial infections and enzyme-related disorders.

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